7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 5 with chlorine, position 7 with a tert-butoxycarbonyl (Boc)-protected methylamino group, and position 3 with a carboxylic acid (Fig. 1). Its synthesis typically involves:
- Step 1: SNAr reaction of 5-chloropyrazolo[1,5-a]pyrimidine intermediates with methylamine derivatives under Boc protection .
- Step 2: Hydrolysis of the ethyl ester precursor (e.g., ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS 2271470-65-4) to yield the carboxylic acid .
The Boc group enhances solubility and stability during synthesis, while the carboxylic acid enables further derivatization or salt formation for pharmaceutical applications.
Properties
Molecular Formula |
C13H15ClN4O4 |
|---|---|
Molecular Weight |
326.73 g/mol |
IUPAC Name |
5-chloro-7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15ClN4O4/c1-13(2,3)22-12(21)17(4)9-5-8(14)16-10-7(11(19)20)6-15-18(9)10/h5-6H,1-4H3,(H,19,20) |
InChI Key |
SWANPKVSFVBCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=NC2=C(C=NN12)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxylic acid groups.
Reduction: Reduction reactions may target the pyrazolo[1,5-a]pyrimidine core or the carboxylic acid group.
Substitution: Substitution reactions can occur at the chlorine atom or the tert-butoxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities .
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Diversity at Position 7
Key Observations :
Functional Group Variability at Position 3
Key Observations :
- Carboxamides : Favor hydrogen-bond acceptor interactions in enzyme active sites (e.g., cathepsin K inhibitors) .
Physicochemical Properties
Biological Activity
7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 2271470-66-5) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of 326.74 g/mol . The presence of the tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain kinases or phosphatases, which are critical in cellular signaling pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Effects : Some studies have reported antimicrobial activity against specific bacterial strains, indicating its potential as an antibiotic agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry explored the anticancer properties of the compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with further investigation needed to elucidate the underlying mechanisms .
- Study 2 : Research published in Pharmaceutical Biology assessed the anti-inflammatory effects in animal models of arthritis. The results demonstrated a marked decrease in inflammatory markers and improved joint function .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparative analysis was performed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
